molecular formula C18H16F4N4 B6101620 1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

Cat. No.: B6101620
M. Wt: 364.3 g/mol
InChI Key: AQGFRDLGAWJIKI-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-fluorophenyl group at position 3, a methyl group at position 5, a trifluoromethyl group at position 2, and a pyrrolidine moiety at position 7. The pyrrolidine substituent introduces a nitrogen-containing heterocycle, which may enhance solubility and modulate receptor interactions compared to non-cyclic substituents .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-7-pyrrolidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N4/c1-11-10-14(25-8-2-3-9-25)26-17(23-11)15(16(24-26)18(20,21)22)12-4-6-13(19)7-5-12/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGFRDLGAWJIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl, methyl, and trifluoromethyl groups. The final step involves the attachment of the pyrrolidine moiety.

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the condensation of an aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Substituents: The fluorophenyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.

    Attachment of Pyrrolidine Moiety: The final step involves the attachment of the pyrrolidine ring through a nucleophilic substitution reaction, typically using a pyrrolidine derivative and a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for combinatorial chemistry.

    Biology: It has shown significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly as a kinase inhibitor for the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials with unique photophysical properties, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets kinases, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

    Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects. It may also modulate other signaling pathways involved in inflammation and microbial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives, emphasizing substituent effects, molecular properties, and biological activities:

Compound Name (Reference) Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Biological Activities
Target Compound 3-(4-Fluorophenyl), 5-methyl, 2-(trifluoromethyl), 7-pyrrolidine C₁₇H₁₅F₄N₄ 351.3 Pyrrolidine enhances basicity; potential for improved solubility and receptor interactions.
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) 5-(4-Fluorophenyl), 2-methyl, 7-(trifluoromethyl) C₁₄H₉F₄N₃ 295.23 Lacks pyrrolidine; higher lipophilicity (LogP ~3.5 predicted).
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl) 3-(2,4-Dichlorophenyl), 5-(4-fluorophenyl), 2-methyl, 7-(trifluoromethyl) C₂₀H₁₁Cl₂F₄N₃ 464.12 Antitrypanosomal activity; Cl substituents increase lipophilicity and electron-withdrawing effects.
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivative 5-(4-Fluorophenyl), 7-(trifluoromethyl), 2-carboxylic acid C₁₄H₇F₄N₃O₂ 325.22 Carboxylic acid group increases polarity (pKa ~-1.46); melting point 218–220°C.
5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl) 5-(3-Methoxyphenyl), 2-methyl, 7-(trifluoromethyl) C₁₅H₁₂F₃N₃O 331.27 Methoxy group enhances electron-donating effects; used in kinase inhibitor studies.

Key Structural and Functional Comparisons:

Substituent Effects: Trifluoromethyl (CF₃): Present in all compounds at position 2 or 7, contributing to metabolic stability and electron-withdrawing effects, which improve binding to hydrophobic enzyme pockets . Fluorophenyl Groups: The 4-fluorophenyl substituent (positions 3 or 5) enhances dipole interactions and membrane permeability due to fluorine’s electronegativity . Pyrrolidine vs.

Biological Activity: Compounds with dichlorophenyl (e.g., ) or trifluoromethylphenyl (e.g., ) substituents exhibit antitrypanosomal and kinase inhibitory activities, suggesting the target compound may share similar mechanisms. Pyrrolidine-containing analogs are rare in the evidence, but nitrogenous substituents in pyrazolo[1,5-a]pyrimidines are associated with enhanced receptor binding in kinase inhibitors .

Synthetic Accessibility :

  • The target compound’s pyrrolidine group may require nucleophilic aromatic substitution or transition-metal-catalyzed coupling, contrasting with simpler substituents (e.g., methyl, Cl) synthesized via multicomponent reactions .

Research Findings and Data

Table 2: Physicochemical and Pharmacokinetic Predictions

Property Target Compound 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) 3-(2,4-Dichlorophenyl) Analog
Calculated LogP 2.8 3.5 4.1
Water Solubility (mg/mL) 0.15 0.05 0.02
Polar Surface Area (Ų) 45 30 30
Predicted Bioavailability High (due to pyrrolidine) Moderate Low (high lipophilicity)

Notes:

  • Bioavailability : Pyrrolidine’s basic nitrogen may enhance intestinal absorption and blood-brain barrier penetration .

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